1-(3-nitrophenyl)-1H-pyrazole
Overview
Description
1-(3-nitrophenyl)-1H-pyrazole, commonly known as NPP, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. NPP is a pyrazole derivative that is synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Structural and Molecular Analysis
- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine was analyzed for its crystal structure, showcasing the angles and planes formed between the pyrazole ring and the 3-nitro-phenyl ring, which is crucial for understanding its molecular interactions (Hernández-Ortega et al., 2012).
Influence of Functional Groups
- A study focusing on 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP) and related compounds highlighted the significant role of functional groups in tautomerism and energy band gaps, useful for designing specific molecular functionalities (Ibnaouf et al., 2019).
Synthesis and Characterization
- The synthesis of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole provided insights into the molecular geometry and vibrational frequencies of such compounds, informing the development of new pyrazole derivatives (Evecen et al., 2016).
Chemical Reactions and Stability
- 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile 's one-pot synthesis demonstrated the chemical reactivity and stability of such compounds in various media (Wu et al., 2011).
Molecular Modeling
- The study on 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole explored its molecular geometry using density functional theory, aiding in molecular modeling for potential pharmaceutical applications (Kumar et al., 2022).
Biological Activity Prediction
- Research on 4-Nitrosopyrazoles evaluated their biological activity, suggesting potential applications in pharmaceuticals, especially as taurine dehydrogenase inhibitors and antitumor agents (Volkova et al., 2021).
properties
IUPAC Name |
1-(3-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRZFHXSRGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477582 | |
Record name | 1-(3-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25688-18-0 | |
Record name | 1-(3-Nitrophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25688-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route to obtain 1-(3-nitrophenyl)-1H-pyrazole?
A1: this compound (IV) is synthesized by reacting methyl 3-oxobutanoate with 3-nitrophenylhydrazine. [] This reaction likely proceeds through a cyclocondensation mechanism, typical for the formation of pyrazole rings.
Q2: Does the crystallization solvent influence the final structure of the reaction product between methyl 3-oxobutanoate and 3-nitrophenylhydrazine?
A2: Yes, the choice of crystallization solvent can impact the final product structure. While the reaction between methyl 3-oxobutanoate and 3-nitrophenylhydrazine initially yields this compound (IV), crystallization from acetone leads to the formation of 4-isopropylidene-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one (V). [] This suggests a further reaction occurs during crystallization from acetone, likely an aldol condensation with acetone itself.
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